molecular formula C11H16FN B1399491 [(4-Fluoro-2-methylphenyl)methyl](propyl)amine CAS No. 1250434-97-9

[(4-Fluoro-2-methylphenyl)methyl](propyl)amine

Cat. No. B1399491
CAS RN: 1250434-97-9
M. Wt: 181.25 g/mol
InChI Key: XZAFIDIJVVJCKA-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the CAS Number: 1250434-97-9 . It has a molecular weight of 181.25 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is N-(4-fluoro-2-methylbenzyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-2-methylphenyl)methylamine” is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . It has a molecular weight of 181.25 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Cathinones Research

This compound has been identified in the study of synthetic cathinones, which are psychoactive substances often found in “designer drugs.” As a structural analog of prohibited substances, it aids in understanding the pharmacological profiles and potential effects of new psychoactive substances .

Pharmacological Investigations

In pharmacology, this amine serves as a building block for the synthesis of potential therapeutic agents. Its role in the development of drugs that target the central nervous system, particularly as a dopamine reuptake inhibitor, is of significant interest .

Medical Research

Medical researchers utilize this compound to explore novel treatments for various conditions. Its properties may contribute to the development of new medications with improved efficacy and reduced side effects .

Chemical Synthesis

“(4-Fluoro-2-methylphenyl)methylamine” is used in organic synthesis, providing a pathway to create complex molecules. Its presence in reactions at the benzylic position is crucial for constructing pharmacologically active compounds .

Material Science

In material science, this compound can be involved in the synthesis of new materials with specific properties, such as polymers or coatings that require a fluorinated aromatic component to enhance their stability or alter their physical characteristics.

Analytical Chemistry

Analytical chemists employ this amine as a standard or reagent in chromatography and mass spectrometry to identify and quantify similar compounds in various samples, ensuring accurate and reliable analysis .

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it’s corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFIDIJVVJCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-2-methylphenyl)methyl](propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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